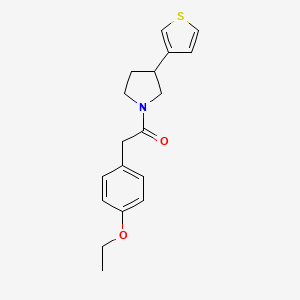

2-(4-Ethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one

Description

2-(4-Ethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-2-21-17-5-3-14(4-6-17)11-18(20)19-9-7-15(12-19)16-8-10-22-13-16/h3-6,8,10,13,15H,2,7,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIYCAGQDRIMRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene and ethoxyphenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially novel properties.

Scientific Research Applications

The compound 2-(4-Ethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.

Chemical Properties and Structure

The molecular formula of 2-(4-Ethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is , with a molecular weight of approximately 373.51 g/mol. The compound features an ethoxyphenyl group, a pyrrolidine moiety, and a thiophene ring, which contribute to its diverse chemical reactivity and biological activity.

Pharmacological Potential

Research indicates that compounds similar to 2-(4-Ethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one may exhibit significant pharmacological properties. Notably, derivatives of this compound have been studied for their potential to inhibit various enzymes related to metabolic disorders, such as:

- 11β-Hydroxysteroid Dehydrogenase Type 1 : Inhibition of this enzyme can help manage conditions like type 2 diabetes and obesity by improving insulin sensitivity and reducing fat accumulation .

Antioxidant Activity

Studies have shown that thiophene derivatives possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The incorporation of the thiophene ring in the structure of the compound may enhance its ability to scavenge free radicals .

Antibacterial Properties

Some research has highlighted the antibacterial potential of thiophene-containing compounds. The structural characteristics of 2-(4-Ethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one suggest that it could be effective against certain bacterial strains .

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, there is potential for this compound to be investigated for its effects on neurodegenerative diseases such as Alzheimer’s disease. Compounds that modulate neurotransmitter systems or exhibit neuroprotective properties are of significant interest in this area .

Case Study 1: Antidiabetic Effects

A study published in Pharmaceutical Research examined a series of thiophene derivatives, including those structurally related to the target compound, demonstrating their efficacy in lowering blood glucose levels in diabetic animal models. The mechanism was attributed to enhanced insulin sensitivity and reduced hepatic glucose production .

Case Study 2: Antioxidant Evaluation

Research conducted by the Chemical Society of Ethiopia assessed various thiophene derivatives for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that certain modifications to the thiophene structure significantly improved antioxidant activity, suggesting potential applications in formulations aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Methoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one

- 2-(4-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one

- 2-(4-Fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one

Uniqueness

Compared to similar compounds, 2-(4-Ethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially resulting in distinct pharmacological profiles and applications.

Biological Activity

The compound 2-(4-Ethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Ethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is with a molecular weight of approximately 317.43 g/mol. Its structural components include an ethoxyphenyl group, a thiophene moiety, and a pyrrolidine ring, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Ethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one exhibit potent antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives demonstrate significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the compound could be further explored for its potential as an antimicrobial agent.

Antiparasitic Activity

The compound's structural features may also confer antiparasitic properties. In related studies, pyrrolidine derivatives have shown effectiveness against protozoan parasites such as Leishmania donovani and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease, respectively . The ability of these compounds to inhibit the growth of these parasites highlights their potential as therapeutic agents in treating parasitic infections.

Neuropharmacological Effects

There is emerging evidence supporting the neuropharmacological activity of similar compounds. Pyrrolidine derivatives have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression models in animal studies. These compounds may modulate serotonin and dopamine pathways, suggesting a possible role in treating mood disorders .

The precise mechanisms through which 2-(4-Ethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Some studies suggest that pyrrolidine compounds may inhibit enzymes critical for pathogen survival or proliferation.

- Receptor Modulation : The compound may interact with specific receptors in the nervous system, influencing neurotransmitter release and uptake.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against MRSA. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments .

Case Study 2: Antiparasitic Activity

In vitro assays demonstrated that pyrrolidine derivatives could effectively inhibit the growth of Leishmania donovani promastigotes. The IC50 values were significantly lower than those of traditional antiparasitic agents, indicating a promising avenue for further research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.